molecular formula C8H5BrN2O B2838940 4-bromo-1H-indazole-6-carbaldehyde CAS No. 1168721-41-2

4-bromo-1H-indazole-6-carbaldehyde

Cat. No.: B2838940
CAS No.: 1168721-41-2
M. Wt: 225.045
InChI Key: QSCOHIBTEKOLEX-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazole-6-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-indazole-6-carbaldehyde typically involves the cyclization of 2-bromo-6-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 80°C) overnight . The resulting product is then extracted using ethyl acetate and purified.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 4-Bromo-1H-indazole-6-carboxylic acid.

    Reduction: 4-Bromo-1H-indazole-6-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

4-Bromo-1H-indazole-6-carbaldehyde can be compared with other similar compounds, such as:

These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in certain contexts.

Properties

IUPAC Name

4-bromo-1H-indazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCOHIBTEKOLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the method of A52B, (4-bromo-1H-indazol-6-yl)methanol was oxidized with PDC to give the title compound as a beige solid (413 mg, 53%). MS ESI [M+H]+, calcd for [C8H5BrN2O+H]+ 225.0, 227.0; found m/z 224.9, 226.9.
Quantity
0 (± 1) mol
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Reaction Step One
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Yield
53%

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